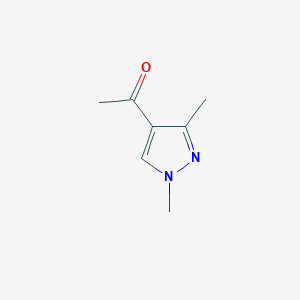

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-9(3)8-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJHIUPNDYVERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357116 | |

| Record name | 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52773-23-6 | |

| Record name | 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone (CAS: 52773-23-6)

Introduction

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole, represents a class of heterocyclic compounds that are of significant interest to researchers in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2]. This technical guide provides a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of this compound, with the aim of equipping researchers and drug development professionals with the critical knowledge to effectively utilize this versatile chemical entity.

Physicochemical Properties

This compound is a white to yellow solid or liquid at room temperature[3][4]. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 52773-23-6 | [3][4][5] |

| Molecular Formula | C₇H₁₀N₂O | [5] |

| Molecular Weight | 138.17 g/mol | |

| IUPAC Name | This compound | [3] |

| Appearance | White to yellow solid or liquid | [3][4] |

| Purity | Typically ≥97% | |

| Storage | Store in an inert atmosphere at 2-8°C | [3] |

Synthesis of this compound

The introduction of an acetyl group at the C4 position of the 1,3-dimethylpyrazole ring can be effectively achieved through an electrophilic substitution reaction. While Friedel-Crafts acylation is a common method for acylating aromatic rings, its application to pyrazoles can be challenging due to the potential for complexation of the Lewis acid catalyst with the nitrogen atoms of the pyrazole ring. A more reliable and widely used method for the acylation of electron-rich heterocycles like pyrazoles is the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction typically employs a phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF) for formylation, or in this case, N,N-dimethylacetamide (DMA) for acetylation, to generate the electrophilic Vilsmeier reagent in situ. This reagent then attacks the electron-rich C4 position of the 1,3-dimethylpyrazole ring.

Sources

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone physical properties

An In-depth Technical Guide to the Physical Properties of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 52773-23-6) is a substituted pyrazole derivative that serves as a versatile building block in synthetic chemistry. The pyrazole motif is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds. A thorough understanding of the physical properties of this reagent is paramount for its effective use in research and development, ensuring reproducibility, safety, and success in multi-step syntheses.

This guide provides a comprehensive overview of the known physical properties of this compound, supported by established experimental protocols for the determination of un-reported characteristics. The content is structured to deliver both established data and the practical scientific methodology required for its verification and expansion.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for accurate documentation, calculation of stoichiometric quantities, and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 52773-23-6 | [1][2][3][4] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Physical Form | White to yellow solid or liquid | N/A |

| Purity | ≥97% | |

| Boiling Point | 231.8°C at 760 mmHg | [1] |

| Density | 1.09 g/cm³ | [1] |

| Flash Point | 94°C | [1] |

| Refractive Index | 1.536 | [1] |

Commentary on Physical State and Storage

The compound is described as a "white to yellow solid or liquid," which suggests its melting point may be near ambient temperature. While some suppliers recommend ambient storage, others specify refrigerated, cold-chain transportation[3].

Expert Recommendation: Given the potential for a low melting point and to ensure long-term stability by minimizing degradation, it is advisable to adopt the more conservative storage condition. Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

Experimental Determination of Key Physical Properties

While key data points like boiling point and density are available, the melting point and specific solubility profiles are not consistently reported in public literature. The following protocols describe standard, reliable methods for determining these properties in a laboratory setting.

Protocol 2.1: Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 1°C) is characteristic of a pure crystalline solid, whereas a broad melting range suggests the presence of impurities. This protocol ensures an accurate determination.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. If it is a solid, place a small amount (1-2 mg) into a capillary tube and compact the material by tapping the tube gently on a hard surface.

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Place the capillary tube into the apparatus.

-

Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approximate the melting temperature.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat to approximately 20°C below the estimated melting point.

-

Reduce the heating ramp to a slow rate (1-2°C/min) to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). Report this range as the melting point.

Protocol 2.2: Qualitative Solubility Assessment

Causality: Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, purification (crystallization or chromatography), and formulation. This protocol provides a systematic way to quickly assess solubility in a range of common laboratory solvents.

Methodology:

-

Solvent Selection: Prepare vials containing 1 mL of various solvents, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).

-

Sample Addition: Add approximately 10 mg of this compound to each vial.

-

Observation at Room Temperature: Cap each vial and vortex for 30 seconds. Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."

-

Observation with Heating: For vials where the compound is partially soluble or insoluble, gently warm the vial (e.g., to 40-50°C) and observe any change in solubility.

-

Documentation: Record the results in a table, noting the solubility at both room temperature and with heating.

Spectroscopic & Analytical Characterization Workflow

Spectroscopic analysis is non-negotiable for confirming the chemical identity and structure of a compound. The following describes the expected results and a logical workflow for the characterization of this compound.

Caption: Logical workflow for the structural confirmation and purity analysis of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): Based on its structure, the following proton signals are expected (in CDCl₃):

-

A singlet integrating to 3H around δ 3.7-4.0 ppm (N-CH₃ at position 1).

-

A singlet integrating to 3H around δ 2.3-2.6 ppm (C-CH₃ at position 3).

-

A singlet integrating to 3H around δ 2.4-2.7 ppm (acetyl -COCH₃).

-

A singlet integrating to 1H around δ 7.5-8.0 ppm (pyrazole ring C-H at position 5).

-

-

¹³C NMR (Carbon NMR): Seven distinct carbon signals are expected:

-

A signal > δ 190 ppm (ketone carbonyl carbon).

-

Three signals in the aromatic/heteroaromatic region (δ 110-150 ppm) for the pyrazole ring carbons.

-

Three signals in the aliphatic region < δ 40 ppm for the three methyl carbons.

-

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ (C₇H₁₁N₂O⁺) should be observed, providing strong evidence for the molecular formula.

Safety and Handling

Professional diligence in handling this chemical is required to ensure personal safety.

Hazard Identification

The compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word is "Warning".

Recommended Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory when handling this compound.

Caption: Required Personal Protective Equipment (PPE) for handling the compound.

Handling and First Aid

-

Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: If the substance enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.

References

-

1-(1,3-dimethylpyrazol-4-yl)ethanone. MOLBASE. [Link]

-

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. PubChem. [Link]

-

Nitroanisole. Merck Index. [Link]

-

1-(5,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone. ChemSynthesis. [Link]

-

2-NITROANISOLE. International Chemical Safety Cards (ICSC). [Link]

-

1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone. PubChem. [Link]

Sources

An In-Depth Technical Guide to 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: Structure, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone, a key heterocyclic ketone of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's precise chemical structure and nomenclature, details its physicochemical properties, and presents a validated synthetic protocol with mechanistic insights. Furthermore, it explores the compound's chemical reactivity and its strategic application as a versatile building block for the synthesis of pharmacologically active agents. This guide is intended to serve as an authoritative resource for scientists, offering both foundational knowledge and practical methodologies related to this important chemical entity.

Chemical Identity and Molecular Structure

This compound is a substituted pyrazole, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its structure is foundational to its chemical behavior and utility in synthesis.

1.1. Nomenclature and Key Identifiers

A clear identification is paramount for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 52773-23-6 | [1][2][3][4] |

| Molecular Formula | C₇H₁₀N₂O | [1][3][4] |

| Molecular Weight | 138.17 g/mol | [3][4] |

| InChI Key | BRJHIUPNDYVERF-UHFFFAOYSA-N | [1] |

1.2. Structural Elucidation

The structure of this compound features a central pyrazole ring. According to IUPAC nomenclature for heterocycles, the nitrogen atom bearing the substituent (in this case, a methyl group) and not adjacent to a saturated atom is designated position 1. The ring is then numbered to give the other heteroatom the lowest possible number (position 2), and subsequently, the substituents the lowest locants.

-

1-position: A methyl group is attached to the first nitrogen atom (N1).

-

3-position: A second methyl group is attached to the carbon at the 3-position (C3).

-

4-position: An ethanone (acetyl) group is attached to the carbon at the 4-position (C4).

This specific arrangement of substituents dictates the molecule's electronic properties and steric environment, influencing its reactivity and potential for forming intermolecular interactions in biological systems.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Characterization

Understanding the physical properties is essential for handling, storage, and reaction setup. While comprehensive experimental spectroscopic data is not widely published, we can predict the expected spectral features based on the known structure.

2.1. Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | White to yellow solid or liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

2.2. Spectroscopic Profile (Predicted and Expected)

Self-Validation Principle: Spectroscopic analysis is the cornerstone of structural confirmation. A synthetic batch of this compound would only be validated if its experimental spectra match the predicted data derived from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The predicted chemical shifts (δ) in ppm are relative to TMS.

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | ||

| Proton | δ (ppm), Multiplicity | Carbon | δ (ppm) |

| H₅ (pyrazole ring CH) | ~7.8, s | C=O (acetyl) | ~195 |

| N-CH₃ (at N1) | ~3.8, s | C₃ (pyrazole ring) | ~150 |

| C-CH₃ (acetyl) | ~2.4, s | C₅ (pyrazole ring) | ~138 |

| C-CH₃ (at C3) | ~2.3, s | C₄ (pyrazole ring) | ~115 |

| N-CH₃ (at N1) | ~38 | ||

| C-CH₃ (acetyl) | ~28 | ||

| C-CH₃ (at C3) | ~14 |

Disclaimer: The NMR data presented is predictive and generated based on established chemical shift models for pyrazole systems. Experimental verification is required for confirmation.[5][6][7]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups.

-

~1670-1690 cm⁻¹: A strong absorption due to the C=O (ketone) stretching vibration.

-

~1550-1600 cm⁻¹: Absorptions from C=N and C=C stretching within the aromatic pyrazole ring.

-

~2900-3000 cm⁻¹: C-H stretching from the methyl groups.

-

~3100 cm⁻¹: Aromatic C-H stretching from the pyrazole ring.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the compound is expected to show a prominent molecular ion (M⁺) peak at m/z = 138.17.

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is a well-established field in heterocyclic chemistry.[8][9] For this compound, a reliable method involves the cyclocondensation reaction between a substituted hydrazine and a 1,3-dicarbonyl equivalent, a variant of the Knorr pyrazole synthesis.

3.1. Rationale for Synthetic Strategy

The chosen strategy builds the heterocyclic ring by forming two new carbon-nitrogen bonds. The key is the selection of precursors that already contain the required carbon skeleton and functional groups. The reaction of methylhydrazine with 3-acetyl-2-(dimethylaminomethylene)-3-oxopropanal or a similar activated 1,3-dicarbonyl compound provides a regioselective and high-yielding route to the desired 1,3-dimethyl-4-acylpyrazole core. The use of an enamine derivative of the dicarbonyl compound enhances reactivity and controls the regiochemical outcome, ensuring the formation of the 1,3-disubstituted pyrazole rather than other isomers.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-(1,3-DIMETHYL-1 H-PYRAZOL-4-YL)-ETHANONE | 52773-23-6 [chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jddtonline.info [jddtonline.info]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone (CAS No. 52773-23-6).[1] As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document elucidates the theoretical principles governing the spectrum, provides predicted chemical shift assignments based on established substituent effects, outlines a robust experimental protocol for data acquisition, and presents the data in a clear, structured format. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for routine structural characterization and quality control.

Introduction: The Structural Significance of a Substituted Pyrazole

This compound is a polysubstituted heteroaromatic ketone. The pyrazole core is a prevalent scaffold in pharmaceuticals, valued for its diverse biological activities. The specific substitution pattern—two methyl groups at the N1 and C3 positions and an acetyl group at the C4 position—creates a unique electronic and steric environment. This substitution locks the molecule, preventing the tautomerism often seen in N-unsubstituted pyrazoles, which simplifies spectral analysis.[2]

¹H NMR spectroscopy is the definitive technique for confirming the regiochemistry of this substitution. By analyzing chemical shifts (δ), signal integration, and multiplicities, one can verify the precise location of each functional group, ensuring the correct isomer has been synthesized and is free of impurities. This guide will deconstruct the expected ¹H NMR spectrum to provide a foundational understanding for researchers working with this molecule.

Molecular Structure and Proton Environments

The chemical structure of this compound contains four distinct, non-equivalent sets of protons. Due to the absence of adjacent protons (protons on neighboring atoms), all signals in the ¹H NMR spectrum are expected to be singlets.

The four proton environments are:

-

H-5: The lone aromatic proton on the pyrazole ring.

-

N-CH₃: The three protons of the methyl group attached to the N1 nitrogen.

-

C-CH₃: The three protons of the methyl group attached to the C3 carbon.

-

CO-CH₃: The three protons of the acetyl methyl group.

The logical relationship and labeling of these proton environments are illustrated in the diagram below.

Figure 1. Molecular structure and proton environment labels.

Theoretical Principles and Spectral Prediction

The chemical shift of each proton is dictated by its local electronic environment. Shielded protons are surrounded by higher electron density and resonate at a lower chemical shift (upfield), while deshielded protons have less electron density and resonate at a higher chemical shift (downfield).[3]

-

H-5 (Pyrazole Ring Proton): Protons on aromatic rings are significantly deshielded due to the ring current effect and typically appear in the 6.0-9.0 ppm range.[4] In this molecule, the H-5 proton is adjacent to the C4 position, which bears a potent electron-withdrawing acetyl group. This group pulls electron density from the ring through resonance and inductive effects, strongly deshielding the H-5 proton.[5] Consequently, this proton is expected to be the most downfield signal in the spectrum.

-

N-CH₃ (N1-Methyl Group): The methyl group attached to the N1 atom is influenced by the aromatic pyrazole ring. Data for 1-methylpyrazole shows this signal appearing around 3.88 ppm.[6] The substituents at C3 and C4 will modulate this value, but it is expected to be significantly downfield compared to a typical alkyl methyl group due to the electronegativity of the adjacent nitrogen atom.

-

CO-CH₃ (Acetyl Methyl Group): The protons of a methyl group attached to a carbonyl carbon (C=O) are deshielded by the electronegativity of the oxygen atom. They consistently appear in a characteristic region of the ¹H NMR spectrum, typically between 2.1 and 2.6 ppm. This signal is often a reliable diagnostic peak for the presence of an acetyl moiety.

-

C-CH₃ (C3-Methyl Group): This methyl group is attached directly to an sp²-hybridized carbon of the aromatic ring. While less deshielded than the acetyl methyl, it will still be further downfield than a standard alkane methyl group. In similar 3,5-dimethylpyrazole structures, these methyl protons resonate around 2.2-2.3 ppm.[7][8]

Based on this analysis, a clear separation of the four singlet signals is predicted.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5 | 7.8 - 8.2 | Singlet (s) | 1H | Aromatic proton, strongly deshielded by adjacent electron-withdrawing acetyl group. |

| N-CH₃ | 3.8 - 4.0 | Singlet (s) | 3H | Attached to aromatic ring nitrogen; deshielded.[6] |

| CO-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | Methyl ketone protons in a characteristic deshielded region. |

| C-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H | Attached to aromatic ring carbon.[7] |

Experimental Protocol for ¹H NMR Data Acquisition

This section provides a self-validating protocol for obtaining a high-quality ¹H NMR spectrum of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.

Materials:

-

This compound sample

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

NMR Tube (5 mm, high precision)

-

Pipettes and glassware

Figure 2. Standard workflow for ¹H NMR spectrum acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard. CDCl₃ is chosen as it is a common, relatively non-polar solvent that dissolves many organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer or higher recommended):

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer frequency onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical TMS peak is indicative of a well-shimmed field.

-

Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

-

-

Data Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a standard 90° pulse sequence.

-

Set the number of scans (transients) to 16 or 32 for a good signal-to-noise ratio.

-

Crucially, set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of all protons, ensuring accurate signal integration.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

-

Spectral Analysis:

-

Calibrate the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm.

-

Integrate all four singlet signals. The relative integral values should correspond to a 1:3:3:3 ratio.

-

Assign each peak to its corresponding proton environment based on the predicted chemical shifts outlined in Table 1.

-

Conclusion

The ¹H NMR spectrum of this compound is predicted to show four distinct singlet signals, each corresponding to one of the unique proton environments in the molecule. The chemical shifts are governed by predictable electronic effects, with the aromatic H-5 proton being the most deshielded due to the adjacent acetyl group, and the three methyl groups appearing in distinct, well-separated regions. The protocol described herein provides a reliable method for obtaining a high-quality spectrum, allowing for unambiguous structural verification and purity assessment, which are critical steps in any research or development pipeline involving this compound.

References

-

Alkorta, A., Claramunt, R., Elguero, J., & Alkorta, I. (2026). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(1), 97-113. [Link][9][10]

-

Beilstein Journal of Organic Chemistry. (n.d.). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Retrieved from [Link][11]

-

Al-Azzawi, F. J., & Al-Rubaie, A. Z. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences 2013. Retrieved from [Link][7]

-

Alkorta, I., Elguero, J., & Limbach, H. H. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link][2]

-

El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. [Link][12]

-

Anet, F. A. L., & Elguero, J. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 424-427. [Link][13]

-

Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. Retrieved from [Link][8]

-

Migliara, O., et al. (2009). Synthesis and pharmacological evaluation of 7-substituted 1-ethyl-3,4,10-trimethyl-1,10-dihydro-11H-pyrazolo[3,4-c][9][12] benzodiazocin-11-one. ResearchGate. Retrieved from [Link][14]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Castro, M. A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2068. [Link][15]

-

ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link][16]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link][17]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link][3]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link][5]

-

Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Retrieved from [Link][4]

-

Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link][18]

-

Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link][19]

-

SpectraBase. (n.d.). 1-Methyl-5-(p-tolyl)-1H-pyrazole. Retrieved from [Link][20]

Sources

- 1. scbt.com [scbt.com]

- 2. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Universidad Autónoma de Madrid [portalcientifico.uam.es]

- 11. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone [mdpi.com]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. researchgate.net [researchgate.net]

- 15. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. rsc.org [rsc.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the ¹³C NMR Data of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands out as an indispensable tool for mapping the carbon framework of organic molecules. This guide provides a comprehensive technical overview of the ¹³C NMR data for 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole of significant interest in medicinal chemistry due to the prevalence of the pyrazole core in numerous therapeutic agents.[1][2] This document will delve into the experimental methodology for data acquisition, a detailed analysis of the spectral data, and the structural insights that can be gleaned, thereby serving as a valuable resource for researchers engaged in the synthesis and characterization of related heterocyclic compounds.

Molecular Structure and Significance

This compound features a disubstituted pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole moiety is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting diverse biological activities. The structural rigidity and synthetic tractability of the pyrazole scaffold make it an attractive template for the design of new therapeutic agents. Accurate and detailed spectroscopic data, such as the ¹³C NMR profile, are crucial for confirming the identity, purity, and structure of synthesized analogues during drug discovery campaigns.

Molecular Structure of this compound

Figure 1: Chemical structure of this compound.

Experimental Protocol: Acquisition of ¹³C NMR Data

The acquisition of high-quality ¹³C NMR data is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol outlines a standardized procedure for obtaining the ¹³C NMR spectrum of this compound.

I. Sample Preparation

-

Compound Weighing: Accurately weigh approximately 20-50 mg of this compound. Higher concentrations are generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[3] Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the compound's solubility.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid in complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter, which can adversely affect the magnetic field homogeneity.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for calibration.

II. NMR Instrument Parameters (Example for a Bruker Avance Spectrometer)

The following parameters serve as a general guideline and may require optimization based on the specific instrument and sample concentration.

| Parameter | Value | Rationale |

| Pulse Program | zgpg30 | A standard pulse program for a proton-decoupled ¹³C experiment with a 30° pulse angle, which provides a good compromise between signal intensity and relaxation time.[4] |

| Solvent | CDCl₃ | A common solvent for organic molecules, with a well-defined chemical shift for calibration (δ ≈ 77.16 ppm). |

| Temperature | 298 K | Standard ambient temperature for routine NMR analysis. |

| Number of Scans (NS) | 1024 or higher | A sufficient number of scans are necessary to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nuclei.[4] |

| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of the carbon nuclei between pulses, although for quantitative analysis, a longer delay (5x the longest T₁) is required.[4] |

| Acquisition Time (AQ) | ~1.0 s | Determines the resolution of the spectrum. |

| Spectral Width (SW) | 0-220 ppm | A standard spectral width that encompasses the typical chemical shift range for most organic compounds. |

| Decoupling | Proton broadband decoupling | Simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom. |

Workflow for ¹³C NMR Data Acquisition

Figure 2: A step-by-step workflow for acquiring and processing ¹³C NMR data.

¹³C NMR Spectral Data and Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, including hybridization, inductive effects of neighboring atoms, and resonance effects.

A representative ¹³C NMR spectrum of this compound can be found on spectral databases such as SpectraBase.[3] While the explicit numerical values from a peer-reviewed publication are pending, a detailed analysis and assignment can be performed based on established chemical shift principles for pyrazole derivatives and related ketones.

Predicted ¹³C NMR Chemical Shifts and Assignments

The following table provides the predicted chemical shifts and their assignments for this compound. These predictions are based on the analysis of similar structures and general principles of ¹³C NMR spectroscopy.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ethanone) | 190-200 | The carbonyl carbon of a ketone typically resonates in this downfield region due to the strong deshielding effect of the oxygen atom. |

| C3 (pyrazole ring) | 145-155 | This carbon is attached to two nitrogen atoms and a methyl group, leading to a significant downfield shift. |

| C5 (pyrazole ring) | 135-145 | This carbon is adjacent to one nitrogen atom and is part of the aromatic system. |

| C4 (pyrazole ring) | 110-120 | This carbon is substituted with the acetyl group and is situated between two other carbon atoms in the ring. |

| N-CH₃ | 35-45 | The methyl group attached to the nitrogen atom is deshielded compared to a typical alkyl methyl group. |

| C-CH₃ (ethanone) | 25-35 | The methyl group of the acetyl moiety is in a typical aliphatic region. |

| C3-CH₃ | 10-20 | The methyl group attached to the pyrazole ring at the C3 position is expected to be in the upfield region. |

Structural Insights from the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides unequivocal evidence for the carbon skeleton of this compound. Key structural features that can be confirmed include:

-

Presence of the Carbonyl Group: The signal in the far downfield region (around 190-200 ppm) is characteristic of a ketone carbonyl carbon, confirming the presence of the ethanone moiety.

-

Aromaticity of the Pyrazole Ring: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) in the aromatic region (typically 110-155 ppm) confirm the aromatic nature of the heterocyclic ring.

-

Substitution Pattern: The number of signals and their chemical shifts are consistent with the proposed 1,3-dimethyl-4-acetyl substitution pattern on the pyrazole ring. The distinct signals for the two methyl groups attached to the pyrazole ring (N-CH₃ and C3-CH₃) and the ethanone methyl group further corroborate the structure.

-

Absence of Tautomerism: For N-substituted pyrazoles, the issue of tautomerism that can complicate the spectra of N-unsubstituted pyrazoles is not present, leading to a well-resolved spectrum with sharp signals.

Conclusion

This technical guide has provided a detailed framework for understanding and utilizing the ¹³C NMR data of this compound. From sample preparation and data acquisition to spectral analysis and structural interpretation, the information presented herein is intended to support researchers in their efforts to synthesize and characterize novel pyrazole-based compounds. The accurate and unambiguous assignment of ¹³C NMR signals is a critical step in ensuring the structural integrity of molecules destined for further investigation in drug discovery and development programs.

References

-

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-ethanone - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020, May 4). Retrieved January 12, 2026, from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 12, 2026, from [Link]

-

How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved January 12, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved January 12, 2026, from [Link]

-

BRUKER OPERATION MANUAL. (2015, June 10). Retrieved January 12, 2026, from [Link]

-

A List of Commonly used Acquisition Parameters in Bruker TOPSPIN - of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Sample Preparation and Positioning - NMR. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMR Sample Prepara-on. (n.d.). Retrieved January 12, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved January 12, 2026, from [Link]

-

C13 Setup Acquisition & Processing - YouTube. (2024, January 26). Retrieved January 12, 2026, from [Link]

-

Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects - MDPI. (2021, November 11). Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents | Journal of Drug Delivery and Therapeutics. (2019, May 15). Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 12, 2026, from [Link]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 12, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 12, 2026, from [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013, September 25). Retrieved January 12, 2026, from [Link]

-

13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 12, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Mass spectrometry of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone

An In-Depth Technical Guide to the Mass Spectrometry of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone

Introduction

This compound is a heterocyclic ketone of significant interest in synthetic chemistry and drug discovery. Its structural characterization is paramount for quality control, metabolite identification, and understanding its chemical behavior. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of molecular mass and fragmentation patterns. This guide provides a detailed examination of the mass spectrometric behavior of this compound under both hard and soft ionization techniques, grounded in established chemical principles and field-proven methodologies. As Senior Application Scientists, our goal is to not just present data, but to explain the causality behind the observed phenomena, enabling researchers to confidently identify and characterize this and structurally related molecules.

The subject molecule has a chemical formula of C₇H₁₀N₂O and a molecular weight of approximately 138.17 g/mol .[1] This fundamental information is the starting point for any mass spectrometric analysis.

I. Electron Ionization (EI-MS) Fragmentation Analysis

Electron Ionization (EI) is a high-energy ("hard") ionization technique that induces extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint, providing rich structural information. The fragmentation of this compound is governed by the interplay between the stable pyrazole ring and the reactive acetyl group.

Predicted Fragmentation Pathways

Upon electron impact (typically at 70 eV), the molecule will lose an electron to form a molecular ion (M⁺•) at m/z 138. This radical cation is highly energetic and will undergo a series of predictable fragmentation reactions to yield more stable daughter ions.[2][3]

-

Alpha-Cleavage: The most prominent fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group.[4][5][6] For this molecule, this involves the loss of a methyl radical (•CH₃), a highly favorable process that results in the formation of a stable acylium ion.

-

M⁺• (m/z 138) → [M - CH₃]⁺ (m/z 123) + •CH₃ This fragment at m/z 123 is expected to be a major peak, potentially the base peak, in the spectrum.

-

-

Loss of Carbon Monoxide (CO): The acylium ion formed via alpha-cleavage can subsequently lose a neutral carbon monoxide molecule. This is a common fragmentation pattern for carbonyl-containing compounds.[4]

-

[M - CH₃]⁺ (m/z 123) → [C₅H₇N₂]⁺ (m/z 95) + CO The resulting ion at m/z 95 corresponds to the 1,3-dimethyl-1H-pyrazol-4-yl cation.

-

-

Cleavage of the Acetyl Group: An alternative primary fragmentation involves the cleavage of the C-C bond between the pyrazole ring and the carbonyl carbon. This generates two possible charged species.

-

Formation of the Acetyl Cation: Cleavage can result in the formation of the acetyl cation (CH₃CO⁺) at m/z 43. This is a very common and stable fragment for methyl ketones and is often the base peak.[5]

-

M⁺• (m/z 138) → [CH₃CO]⁺ (m/z 43) + •C₅H₇N₂

-

-

Formation of the Pyrazole Cation: The charge may also be retained by the pyrazole fragment, leading to the ion at m/z 95, as seen in the secondary fragmentation pathway.

-

M⁺• (m/z 138) → [C₅H₇N₂]⁺ (m/z 95) + •CH₃CO

-

-

-

Pyrazole Ring Fragmentation: While the pyrazole ring is aromatic and relatively stable, it can undergo fragmentation, especially after initial cleavages. Common fragmentation of pyrazole derivatives involves the loss of molecules like HCN or N₂.[7] For the m/z 95 fragment, a potential subsequent loss could be acetonitrile (CH₃CN), although this is less common than simple bond cleavages.

Summary of Predicted EI-MS Fragments

| m/z Value | Proposed Ion Structure | Neutral Loss | Significance |

| 138 | [C₇H₁₀N₂O]⁺• | - | Molecular Ion (M⁺•) |

| 123 | [M - CH₃]⁺ | •CH₃ | Alpha-cleavage product; expected to be a major peak |

| 95 | [M - CH₃CO]⁺ | •CH₃CO | Pyrazole ring cation; indicates loss of the entire acetyl group |

| 43 | [CH₃CO]⁺ | •C₅H₇N₂ | Acetyl cation; highly characteristic of a methyl ketone, often the base peak |

EI-MS Fragmentation Diagram

Caption: Predicted EI-MS fragmentation pathway for this compound.

II. Electrospray Ionization (ESI-MS) Analysis

Electrospray Ionization (ESI) is a "soft" ionization technique that typically imparts minimal energy to the analyte, resulting in little to no fragmentation.[8][9] It is the method of choice for analyzing polar molecules and for coupling with liquid chromatography (LC).

Ionization and Expected Species

Given the presence of two nitrogen atoms in the pyrazole ring, this compound is expected to ionize efficiently in positive ion mode. The basic nitrogen atoms are readily protonated in the acidic mobile phases commonly used in LC-MS.[10][11]

-

Primary Ion: The dominant species observed will be the protonated molecule, [M+H]⁺ , at m/z 139.12 .

In some cases, adducts with solvent cations (e.g., sodium, [M+Na]⁺, at m/z 161.10) may also be observed, depending on the purity of the solvents and sample matrix.

In-Source Fragmentation and Tandem MS (MS/MS)

While ESI is a soft technique, fragmentation can be induced by increasing the cone voltage or collision energy within the mass spectrometer's ion optics (in-source collision-induced dissociation). This allows for controlled fragmentation to gain structural information. For unambiguous structure confirmation, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion (m/z 139) is isolated and then fragmented by collision with an inert gas.

The fragmentation of the even-electron [M+H]⁺ ion will differ from the radical-driven fragmentation in EI-MS. Common pathways involve the loss of stable neutral molecules. The most likely fragmentation would be the loss of the acetyl group as neutral ketene (CH₂=C=O).

-

[M+H]⁺ (m/z 139) → [C₅H₉N₂]⁺ (m/z 97) + CH₂CO

III. Experimental Protocols

The choice of methodology depends on the sample matrix and the analytical goal. Gas Chromatography (GC) is suitable for volatile and thermally stable compounds, while Liquid Chromatography (LC) is more versatile for a wider range of polarities.

Protocol 1: GC-EI-MS Analysis

This method is ideal for the analysis of the pure compound or its presence in a non-polar, volatile matrix.

1. Sample Preparation: a. Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. b. If necessary, perform a serial dilution to achieve a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Parameters:

- GC System: Agilent 8890 GC or equivalent.

- MS System: Agilent 5977B MSD or equivalent.

- Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.

- Injection Volume: 1 µL.

- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

- GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

- Oven Program:

- Initial temperature: 80°C, hold for 1 min.

- Ramp: 15°C/min to 280°C.

- Hold: 5 min at 280°C.

- MS Parameters:

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Scan Range: m/z 40-400.

3. Data Analysis: a. Identify the chromatographic peak for the analyte. b. Extract the mass spectrum from the peak apex. c. Compare the observed molecular ion and fragmentation pattern with the predicted values and library spectra (e.g., NIST).

Protocol 2: LC-ESI-MS Analysis

This method is highly suitable for analyzing the compound in complex matrices, such as biological fluids or reaction mixtures, and for accurate quantification.

1. Sample Preparation: a. Dissolve the sample in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water). b. The final concentration should be in the range of 10-1000 ng/mL for optimal ESI response. c. Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Parameters:

- LC System: Waters ACQUITY UPLC or equivalent.

- MS System: Waters Xevo TQ-S or equivalent tandem quadrupole.

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient:

- Start at 5% B.

- Linear gradient to 95% B over 5 minutes.

- Hold at 95% B for 1 minute.

- Return to 5% B and re-equilibrate for 2 minutes.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5 µL.

- MS Parameters:

- Ionization Mode: ESI Positive.

- Capillary Voltage: 3.0 kV.

- Source Temperature: 150°C.

- Desolvation Temperature: 400°C.

- Cone Voltage: 30 V (can be optimized).

- Acquisition Mode: Full Scan (m/z 50-300) for identification; Multiple Reaction Monitoring (MRM) for quantification (e.g., monitoring the transition m/z 139 → 97).

General Analytical Workflow

Caption: A generalized workflow for the mass spectrometric analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound is straightforward and highly informative. Under EI-MS, the molecule exhibits characteristic fragmentation patterns, notably alpha-cleavage leading to a prominent ion at m/z 123 and the formation of a diagnostic acetyl cation at m/z 43. Under the gentler conditions of ESI-MS, the protonated molecule [M+H]⁺ at m/z 139 is the primary species observed, making this technique ideal for LC-MS based quantification and analysis in complex mixtures. By understanding these fundamental fragmentation and ionization behaviors, researchers can effectively utilize mass spectrometry to unambiguously identify and characterize this important heterocyclic ketone in a variety of scientific applications.

References

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

Mass spectrometry. University of Calgary. Available at: [Link]

-

Anatomy of an Ion’s Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

-

Fragmentation Mechanisms - Intro to Mass Spectrometry. Michigan State University. Available at: [Link]

-

Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Available at: [Link]

-

1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone. PubChem. Available at: [Link]

-

19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. Available at: [Link]

-

Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. Available at: [Link]

-

Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate. Available at: [Link]

-

Ethanone, 1-(1H-pyrazol-4-yl)-. NIST WebBook. Available at: [Link]

-

Synthesis and investigation of mass spectra of some heterocyclic compounds containing sulphur atom. ResearchGate. Available at: [Link]

-

Mass fragmentation pattern of compound 4l. ResearchGate. Available at: [Link]

-

Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]

-

Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

-

Electrospray ionization. Wikipedia. Available at: [Link]

-

Pyrolysis acetylation. ScienceDirect. Available at: [Link]

-

Acetylation Site Mass Spectrometry Identification. MtoZ Biolabs. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Electrospray ionization. YouTube. Available at: [Link]

-

(PDF) Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. Available at: [Link]

-

A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling. PubMed Central. Available at: [Link]

-

1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. MDPI. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. researchgate.net [researchgate.net]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. The document delves into the strategic considerations behind various synthetic routes, offering detailed, step-by-step protocols for the most efficient and reliable methods. Emphasis is placed on the chemical principles underpinning each transformation, ensuring a deep understanding of the reaction mechanisms and potential challenges. This guide is intended to be a practical resource for researchers and professionals engaged in the synthesis of pyrazole-based compounds.

Introduction: The Significance of this compound

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities.[1] The title compound, this compound, serves as a key intermediate in the synthesis of numerous biologically active molecules, including anti-inflammatory agents and potential kinase inhibitors.[2] Its structural features, particularly the acetyl group at the C4 position, provide a versatile handle for further chemical modifications, making it a sought-after precursor in drug development programs.

This guide will explore two primary and reliable synthetic strategies for the preparation of this compound, starting from the synthesis of the core pyrazole ring system.

Synthesis of the Starting Material: 1,3-Dimethyl-1H-pyrazole

A robust and scalable synthesis of the starting material is paramount for any multi-step synthetic sequence. 1,3-Dimethyl-1H-pyrazole can be efficiently prepared via the condensation of a β-diketone with a hydrazine derivative. A well-established and high-yielding method involves the reaction of acetylacetone with methylhydrazine.

Optimized Protocol for the Synthesis of 1,3-Dimethyl-1H-pyrazole

This protocol is adapted from established procedures for pyrazole synthesis.[3][4]

Reaction Scheme:

Caption: Synthesis of 1,3-Dimethyl-1H-pyrazole.

Materials and Reagents:

-

Acetylacetone

-

Methylhydrazine (or its sulfate salt)

-

Ethanol (or other suitable solvent)

-

Sodium hydroxide (if using methylhydrazine sulfate)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Step-by-Step Procedure:

-

To a solution of methylhydrazine (1.0 equivalent) in ethanol, add acetylacetone (1.0 equivalent) dropwise at room temperature with stirring.

-

If using methylhydrazine sulfate, dissolve it in an aqueous solution of sodium hydroxide before the addition of acetylacetone.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to afford 1,3-dimethyl-1H-pyrazole, which can be purified further by distillation if necessary.

Expert Insights: The choice of methylhydrazine or its salt depends on availability and handling preferences. The reaction is typically exothermic, so controlled addition of the acetylacetone is recommended. The workup procedure is designed to remove any inorganic byproducts and unreacted starting materials.

Synthetic Pathways to this compound

Two principal strategies will be discussed for the introduction of the acetyl group onto the C4 position of the 1,3-dimethyl-1H-pyrazole ring: Direct Friedel-Crafts Acylation and a two-step sequence involving Vilsmeier-Haack formylation followed by a Grignard reaction.

Pathway A: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for introducing an acyl group onto an aromatic or heteroaromatic ring.[5] For electron-rich heterocycles like pyrazoles, this reaction can be highly effective.

Reaction Scheme:

Caption: Friedel-Crafts Acylation of 1,3-Dimethyl-1H-pyrazole.

Materials and Reagents:

-

1,3-Dimethyl-1H-pyrazole

-

Acetic anhydride or Acetyl chloride

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool it to 0 °C in an ice bath.

-

Carefully add aluminum chloride (1.1 equivalents) to the cooled solvent with stirring.

-

Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the suspension.

-

Add a solution of 1,3-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Causality and Trustworthiness: The use of anhydrous conditions is critical as Lewis acids like AlCl₃ are highly moisture-sensitive.[6] The slow addition of reagents at low temperature helps to control the exothermic reaction. The acidic workup hydrolyzes the aluminum complexes, and the bicarbonate wash neutralizes any remaining acid.

Pathway B: Two-Step Synthesis via Vilsmeier-Haack Formylation and Grignard Reaction

This pathway offers an alternative to direct acylation and can be advantageous in certain situations, particularly if the direct acylation proves to be low-yielding or produces significant side products. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles.[7][8] The resulting aldehyde can then be converted to the desired ketone via a Grignard reaction.

Overall Reaction Scheme:

Caption: Two-Step Synthesis of this compound.

Materials and Reagents:

-

1,3-Dimethyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

Step-by-Step Procedure:

-

In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

-

Add phosphorus oxychloride (1.5 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1,3-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to a gentle reflux. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which can be purified by column chromatography.

Expert Insights: The Vilsmeier reagent is moisture-sensitive and should be prepared in situ under anhydrous conditions.[9] The workup procedure must be performed carefully as the quenching of POCl₃ is highly exothermic.

Materials and Reagents:

-

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

-

Methylmagnesium bromide (CH₃MgBr) in THF or diethyl ether

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride solution

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

Step-by-Step Procedure:

-

Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to 0 °C.

-

Add the solution of methylmagnesium bromide (1.2 equivalents) dropwise to the aldehyde solution.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate under reduced pressure to obtain the crude secondary alcohol.

-

Dissolve the crude alcohol in anhydrous DCM.

-

Add PCC or DMP (1.5 equivalents) in one portion and stir at room temperature.

-

Monitor the oxidation by TLC.

-

Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford this compound.

Self-Validating System: The progress of both the Grignard addition and the subsequent oxidation should be carefully monitored by TLC to ensure complete conversion at each stage. The intermediate alcohol can be isolated and characterized, or used directly in the next step.

Data Presentation

| Synthesis Pathway | Key Reagents | Typical Yield (%) | Purity (%) | Advantages | Disadvantages |

| Friedel-Crafts Acylation | 1,3-Dimethyl-1H-pyrazole, Acetic Anhydride/Acetyl Chloride, AlCl₃ | 60-80 | >95 | Direct, one-step reaction | Requires strictly anhydrous conditions, potential for side reactions |

| Vilsmeier-Haack/Grignard | 1,3-Dimethyl-1H-pyrazole, POCl₃, DMF, CH₃MgBr, Oxidant | 50-70 (overall) | >95 | Milder conditions for the initial functionalization | Multi-step process, requires handling of Grignard reagents |

Conclusion

This guide has detailed two reliable and efficient synthetic pathways for the preparation of this compound. The choice between the direct Friedel-Crafts acylation and the two-step Vilsmeier-Haack/Grignard sequence will depend on the specific laboratory conditions, available reagents, and the scale of the synthesis. Both methods, when executed with care and adherence to the provided protocols, will yield the desired product in good purity and yield. The foundational understanding of the underlying chemical principles and experimental nuances provided herein should empower researchers to successfully synthesize this valuable building block for their drug discovery endeavors.

References

- Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392-1395.

- Faria, J. V.; et al. Pyrazole and its Derivatives: Biological Activities and Medical Applications. Curr. Top. Med. Chem.2017, 17(10), 1166-1184.

-

Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 34, p.36 (1954). [Link]

-

Kumar, V.; et al. A microwave-assisted method has been developed for the synthesis of tri-substituted pyrazoles via direct N-heterocyclization of hydrazines with metal-acetylacetonate and -dibenzylideneacetonate without using any base or additives. RSC Adv., 2018 , 8, 27749-27756. [Link]

-

SpectraBase. 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-ethanone. [Link]

- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.

-

Mishra, K., et al. Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 2019 , 9(3), 267-272. [Link]

-

Organic Syntheses, Coll. Vol. 10, p.4 (2004); Vol. 76, p.228 (1999). [Link]

-

Chauhan, S. Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate, 2012 . [Link]

- Pawar, R. A.; Rajput, P. K. Studies on Vilsmeier-Haack Reaction: A Versatile New Synthesis of 4-Chloro-2-phenylaminothiazole-5-carboxaldehyde and Related Fused Heterocyclic Compounds and Heterocyclic Schiff′s Bases. ChemInform, 1990, 21(10).

-

Joshi, A., et al. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 2015 , 7(2), 1515-1522. [Link]

-

Alagöz, M. A., et al. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 2021 , 9(11), 2019. [Link]

-

Abu Safieh, K. A., et al. Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 2011 , 66(11), 1135-1140. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- Wagh, S. B.; Sonawane, S. A. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 2015, 4(8), 446-463.

-

PraxiLabs. Friedel Crafts Reaction Virtual Lab. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Wang, L., et al. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 2019 , 24(12), 2291. [Link]

- El-Metwally, A. M. New Route for the Synthesis of Pyrazolone Derivatives.

- Al-Amiery, A. A., et al. PREPARATION, CHARACTERIZATION, AND EVALUATION OF THE BIOLOGICAL ACTIVITY OF PYRAZOLINE DERIVATIVES PREPARED USING A SOLID BAS. European Journal of Modern Medicine and Practice, 2024, 4(7).

-

Deng, X.; Mani, N. S. 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses, 2007 , 84, 327. [Link]

-

PraxiLabs. Friedel Crafts Reaction Virtual Lab. [Link]

-

Alagöz, M. A., et al. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 2021 , 9(11), 2019. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Retrosynthetic Analysis of Substituted Pyrazoles: A Technical Guide for Medicinal Chemists

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore. The effective synthesis of diversely substituted pyrazoles is therefore a critical task in drug discovery and development. This guide provides an in-depth exploration of the primary retrosynthetic strategies for constructing the pyrazole ring, focusing on the underlying logic, mechanistic principles, and practical, field-proven protocols. We will dissect the most common disconnection approaches, offering researchers the strategic insights required to design efficient and robust synthetic routes to novel pyrazole-based entities.

Introduction: The Strategic Importance of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern pharmacotherapy.[2][3] Its utility is demonstrated in a wide array of therapeutic areas, from inflammation and pain management to oncology and metabolic disorders.[1][4] The power of the pyrazole scaffold lies in its structural and electronic features:

-

Hydrogen Bonding: The N-H proton of an unsubstituted pyrazole can act as a hydrogen bond donor, while the second nitrogen atom can act as an acceptor, enabling crucial interactions with biological targets.

-

Dipole Moment: The arrangement of the nitrogen atoms creates a significant dipole moment, influencing molecular recognition and pharmacokinetic properties.

-

Aromatic Stability: The aromatic nature of the ring provides metabolic stability.

-

Tunable Substitution: The ring can be functionalized at multiple positions (N1, C3, C4, C5), allowing for fine-tuning of steric and electronic properties to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Given its importance, a thorough understanding of how to deconstruct and subsequently construct this ring system is fundamental for any medicinal chemist. Retrosynthetic analysis provides the logical framework for this process, allowing us to identify readily available starting materials and chart a course for an efficient forward synthesis.

Core Retrosynthetic Principles: Key Disconnections of the Pyrazole Ring

The pyrazole ring can be conceptually deconstructed through several key bond disconnections. The most strategically important and widely applied disconnections sever the ring into two primary synthons, which correspond to readily available classes of starting materials.

The two most powerful and common retrosynthetic strategies are:

-